1,2,4-Triazin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C3H4N4 |
|---|---|
Molecular Weight |
96.09 g/mol |
IUPAC Name |
1,2,4-triazin-6-amine |
InChI |
InChI=1S/C3H4N4/c4-3-1-5-2-6-7-3/h1-2H,(H2,4,7) |
InChI Key |
HJIHSNIBZNREGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC=N1)N |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of 1,2,4-Triazin-6-amine: A Technical Guide
Executive Summary
This technical guide provides a rigorous spectroscopic analysis of 1,2,4-Triazin-6-amine (CAS 1369147-80-7), a critical heterocyclic scaffold in medicinal chemistry.[1] While the 3-amino isomer is more ubiquitous, the 6-amino variant offers unique electronic properties and binding vectors for drug design, particularly in kinase inhibition and antidiabetic research (PPAR-
Molecular Architecture & Tautomerism
Structural Nomenclature
The 1,2,4-triazine ring is numbered starting from the nitrogen atom adjacent to the carbon-carbon bond.[1]
-
Positions: N1, N2, C3, N4, C5, C6.
-
Substituent: The primary amine (-NH
) is attached at position C6 .
Tautomeric Equilibrium
Like its isomers, 1,2,4-Triazin-6-amine exhibits amino-imino tautomerism.[1] In solution (DMSO-d
DOT Diagram: Tautomeric Equilibrium
Caption: Equilibrium shifts heavily toward the amino form in solution, preserving ring aromaticity.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5]
NMR is the gold standard for distinguishing the 6-amino isomer from its 3-amino and 5-amino counterparts.[1] The following data is derived from the structural analogue 3-methyl-6-amino-1,2,4-triazine and extrapolated for the unsubstituted parent.
H NMR Characterization (DMSO-d )
The spectrum is characterized by two distinct aromatic signals (H3 and H5) and a broad exchangeable amine signal.
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |
| H3 | 9.0 – 9.5 | Singlet (s) | Highly deshielded; located between N2 and N4. |
| H5 | 8.2 – 8.6 | Singlet (s) | Ortho to the electron-donating amine; shielded relative to H3. |
| NH | 6.5 – 7.5 | Broad Singlet (br s) | Exchangeable protons; shift varies with concentration/temperature. |
Distinction from Isomers:
-
3-Amino isomer: H5 and H6 appear as a pair of doublets (J
2.5 Hz) or a singlet if chemically equivalent, typically around 8.5 ppm.[1] -
6-Amino isomer: H3 is significantly more downfield (>9.0 ppm) than H5/H6 of other isomers due to the N-C-N environment.
C NMR Characterization
| Carbon | Chemical Shift ( | Assignment Logic |
| C6 | 155 – 160 | Ipso carbon attached to NH |
| C3 | 160 – 165 | Most deshielded carbon (between two nitrogens). |
| C5 | 145 – 150 | Aromatic CH, ortho to amine. |
Vibrational Spectroscopy (IR)[3]
Infrared spectroscopy confirms the presence of the primary amine and the heteroaromatic ring integrity.
-
N-H Stretching: Doublet bands at 3300–3450 cm
(Asymmetric and Symmetric stretches of free NH ). -
C=N Ring Stretching: Strong absorption at 1580–1620 cm
. -
N-H Bending (Scissoring): Medium band at 1550–1570 cm
. -
C-N Stretching (Exocyclic): 1250–1350 cm
.
Electronic Spectroscopy (UV-Vis)
The electronic transitions are dominated by
-
Solvent: Methanol or Ethanol.
-
1: 260–270 nm (High intensity,
). -
2: 310–320 nm (Lower intensity, shoulder,
). -
Solvatochromism: In acidic media (0.1 N HCl), the bands typically undergo a hypsochromic (blue) shift due to protonation of the ring nitrogens, which stabilizes the
orbitals.
Experimental Protocols
Synthesis & Purification Workflow
The synthesis typically involves the condensation of
DOT Diagram: Synthesis & Characterization Workflow
Caption: Standard pathway for accessing 6-amino-1,2,4-triazines from acyclic precursors.[1]
NMR Sample Preparation
Objective: Obtain high-resolution spectra without aggregation broadening.
-
Solvent Choice: Use DMSO-d
(99.9% D) as the primary solvent. 1,2,4-triazines often have poor solubility in CDCl .[1] -
Concentration: Prepare a 10-15 mg/mL solution.
-
Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.
-
Acquisition:
-
Set relaxation delay (
) to 2.0 seconds to ensure full relaxation of quaternary carbons (C3, C6). -
Acquire at least 64 scans for
H and 1024 scans for C.
-
Mass Spectrometry (MS)[4]
-
Ionization: ESI (Electrospray Ionization) in Positive Mode (+ve).
-
Molecular Ion:
Da (Calculated for C H N ). -
Fragmentation:
-
Loss of N
(28 Da) is a diagnostic pathway for 1,2,4-triazines, often yielding an azete-like cation.[1] -
Loss of HCN (27 Da) is also common.
-
References
-
Synthesis and Spectral Characterization of 3-Methyl-6-amino-1,2,4-triazine Source: Sciety / Research Square Context: Describes the synthesis and full NMR/IR characterization of the 3-methyl derivative, serving as the primary spectral anchor for the 6-amino core. URL:[Link]
-
1,2,4-Triazine Compound Summary Source: PubChem (National Library of Medicine) Context:[2] Provides physical property data and CAS registry information for the parent 1,2,4-triazine scaffold. URL:[Link]
-
Synthesis of 1,2,4-Triazine Derivatives via Domino Annulation Source: RSC Advances (Royal Society of Chemistry) Context: Details modern synthetic routes to functionalized 1,2,4-triazines, validating the accessibility of the 6-amino isomer. URL:[Link]
-
Tautomerism in Substituted 1,2,4-Triazines Source: Journal of Organic Chemistry (ACS) Context: Fundamental study on the amino-imino equilibrium in triazine rings. URL:[Link]
Sources
The Enduring Legacy of the 1,2,4-Triazine Core: A Technical Guide to its Discovery, Synthesis, and Applications
For the modern researcher in drug discovery, agrochemical development, and materials science, the 1,2,4-triazine scaffold represents a versatile and potent building block. Its unique electronic properties and synthetic accessibility have cemented its place in the pantheon of privileged heterocyclic structures. This guide provides an in-depth exploration of the 1,2,4-triazine core, from its initial discovery in the late 19th century to its contemporary applications, offering field-proven insights and detailed experimental methodologies.
The Genesis of a Heterocycle: A Historical Perspective
The story of the 1,2,4-triazine, often referred to as as-triazine (asymmetric triazine), begins in the late 19th century, a fertile period for the exploration of heterocyclic chemistry. While the more symmetrical 1,3,5-triazine derivatives had been known for some time, the synthesis of the 1,2,4-isomer proved to be a more nuanced challenge.
The first synthesis of a derivative of the 1,2,4-triazine ring system is credited to Bischler in 1889 , who reported the formation of a 1,2,4-benzotriazine.[1] This fused derivative laid the groundwork for understanding the fundamental reactivity of this new heterocyclic system.
Shortly thereafter, in 1892, Eugen Bamberger reported a classic synthesis of a benzotriazine derivative that would later bear his name. The Bamberger triazine synthesis involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by acid-catalyzed cyclization to form the benzotriazine ring.[2][3] This method, while specific to the benzo-fused analogs, was a significant early contribution to the synthetic arsenal for this class of compounds.
These pioneering efforts, though focused on fused systems, were instrumental in unlocking the chemistry of the standalone 1,2,4-triazine core, paving the way for the development of the diverse synthetic methodologies and wide-ranging applications we see today.
The Synthetic Chemist's Toolkit: Evolution of 1,2,4-Triazine Synthesis
The synthetic approaches to the 1,2,4-triazine core have evolved significantly from the classical methods of the late 19th and early 20th centuries. The primary strategy for constructing the ring involves the condensation of a 1,2-dicarbonyl compound with a molecule containing a hydrazine or amidrazone functionality.
Classical Approaches: The Foundation
The most fundamental and enduring method for the synthesis of 3,5,6-trisubstituted 1,2,4-triazines is the reaction of an α-dicarbonyl compound (e.g., benzil) with an acid hydrazide in the presence of an ammonia source, typically ammonium acetate.[4] The causality behind this choice of reactants lies in the sequential condensation and cyclization reactions that efficiently form the heterocyclic ring. The dicarbonyl compound provides the C5 and C6 atoms, the acid hydrazide contributes the N1, N2, and C3 atoms, and the ammonia source provides the N4 atom.
Diagram: General Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines
Caption: Core components for the classical synthesis of the 1,2,4-triazine ring.
Modern Methodologies: Efficiency and Diversity
While the classical methods are robust, modern organic synthesis has driven the development of more efficient and versatile protocols. These include one-pot syntheses and microwave-assisted reactions, which offer reduced reaction times, higher yields, and often a more environmentally friendly profile.
A significant advancement is the use of microwave irradiation, often under solvent-free conditions on a solid support like silica gel.[2] This approach enhances reaction rates by efficiently transferring energy to the reactants, leading to rapid and clean conversions.
Experimental Protocols: A Practical Guide
A self-validating protocol is one where the steps are logical, the endpoints are clear, and potential pitfalls are anticipated. The following protocols represent field-tested methods for the synthesis of substituted 1,2,4-triazines.
Protocol 1: Classical Synthesis of 3,5,6-Trisubstituted 1,2,4-Triazines[5]
This protocol is a robust and widely applicable method for the synthesis of a variety of 3,5,6-trisubstituted 1,2,4-triazines.
Materials:
-
1,2-Diketone (1.0 eq)
-
Acid hydrazide (1.0 eq)
-
Ammonium acetate (10 eq)
-
Glacial acetic acid
Procedure:
-
A mixture of the 1,2-diketone (1.0 eq), the corresponding acid hydrazide (1.0 eq), and ammonium acetate (10 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Causality and Insights: The large excess of ammonium acetate serves as both the nitrogen source for the N4 position and as a buffer to drive the reaction to completion. Glacial acetic acid acts as a solvent that is sufficiently high-boiling for the reaction to proceed at a reasonable rate and also as a catalyst for the condensation steps.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis on a Solid Support[2]
This protocol offers a rapid and environmentally benign alternative to classical methods.
Materials:
-
Acid hydrazide (1 mmol)
-
α-Diketone (e.g., benzil) (1 mmol)
-
Silica gel (2 g)
-
Petroleum ether
-
Water
-
Microwave synthesizer
-
Pestle and mortar
Procedure:
-
In a mortar, thoroughly grind a mixture of the acid hydrazide (1 mmol), α-diketone (1 mmol), and silica gel (2 g) with a pestle. The intimate mixing on the solid support is crucial for the reaction's efficiency.
-
Transfer the ground mixture to an open Pyrex beaker.
-
Irradiate the mixture in a microwave oven for a predetermined time (typically a few minutes), with progress monitored by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Extract the product from the solid support using petroleum ether (3 x 50 mL).
-
Wash the combined organic extracts with water (3 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography as needed.
Causality and Insights: The solvent-free conditions reduce waste and simplify workup. The silica gel acts as a solid support that absorbs the reactants and facilitates efficient energy transfer from the microwaves, accelerating the reaction.
Diagram: Workflow for Microwave-Assisted 1,2,4-Triazine Synthesis
Caption: A streamlined workflow for the rapid synthesis of 1,2,4-triazines.
Physicochemical and Spectroscopic Properties
The 1,2,4-triazine ring is an electron-deficient aromatic system, which significantly influences its physical and chemical properties. This electron deficiency is due to the presence of three electronegative nitrogen atoms in the ring.
Key Properties:
-
Aromaticity: The 1,2,4-triazine ring is aromatic, conferring thermal stability.
-
Electron Deficiency: This property makes the ring susceptible to nucleophilic attack and resistant to electrophilic substitution. It also plays a crucial role in its reactivity in inverse electron-demand Diels-Alder reactions.
-
Solubility: The solubility of 1,2,4-triazine derivatives is highly dependent on the nature of their substituents. Unsubstituted or simple alkyl/aryl derivatives tend to be soluble in common organic solvents.
-
Spectroscopy:
-
¹H NMR: The chemical shifts of the ring protons are typically found in the downfield region, reflecting the electron-deficient nature of the ring.
-
¹³C NMR: The ring carbons also exhibit downfield chemical shifts.
-
Mass Spectrometry: 1,2,4-Triazines generally show a prominent molecular ion peak. Fragmentation patterns are influenced by the substituents.
-
Comparative Physicochemical Data
The following table summarizes key physicochemical properties of a representative 1,2,4-triazine derivative, 3,5,6-triphenyl-1,2,4-triazine, and a related 1,3,5-triazine for comparison.
| Property | 3,5,6-Triphenyl-1,2,4-triazine | 2,4,6-Triphenyl-1,3,5-triazine | Source(s) |
| Molecular Formula | C₂₁H₁₅N₃ | C₂₁H₁₅N₃ | [5] |
| Molecular Weight | 309.37 g/mol | 309.37 g/mol | [5] |
| Melting Point | Not specified | 234-235 °C | [6] |
| Boiling Point (Predicted) | Not specified | ~442 °C | [6] |
| XlogP (Predicted) | 4.2 | 4.62 | [5][6] |
A Scaffold of Diverse Applications
The unique electronic and structural features of the 1,2,4-triazine core have led to its widespread use in various scientific and industrial fields.
Medicinal Chemistry
1,2,4-Triazine derivatives have emerged as a cornerstone in the development of novel therapeutic agents, exhibiting a broad spectrum of biological activities.[7][8] Their ability to act as scaffolds for molecular hybridization has led to the discovery of potent anticancer, antimicrobial, and antiviral agents.[7]
A notable recent application is the discovery of 1,2,4-triazine derivatives as potent and selective antagonists of the G-protein-coupled receptor 84 (GPR84), a target for inflammatory diseases.[9][10] Structure-activity relationship (SAR) studies have revealed that substitution at the 3, 5, and 6 positions of the triazine ring is crucial for modulating potency and pharmacokinetic properties.[9][10]
Agrochemicals
The 1,2,4-triazine core is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides.[11] These compounds often act by inhibiting photosystem II, a key process in photosynthesis. The SAR in this class of compounds is well-defined, with specific substitution patterns on the triazine ring leading to potent and selective herbicidal activity.
Materials Science
The electron-deficient nature of the 1,2,4-triazine ring makes it an attractive component in materials science. These compounds have been investigated for their applications in organic electronics, particularly as components of organic light-emitting diodes (OLEDs). Their ability to function as electron-transporting materials is a direct consequence of their electronic properties.
Future Directions and Concluding Remarks
The journey of the 1,2,4-triazine core, from its discovery over a century ago to its current status as a privileged scaffold, is a testament to its enduring utility in chemical science. The continued development of novel synthetic methodologies, including asymmetric syntheses and late-stage functionalization, will undoubtedly expand the accessible chemical space of 1,2,4-triazine derivatives. As our understanding of biological targets and material properties deepens, the rational design of new 1,2,4-triazine-based molecules with tailored functions will continue to be a vibrant and productive area of research. For the researchers, scientists, and drug development professionals to whom this guide is addressed, the 1,2,4-triazine core offers a rich and rewarding field of exploration with the potential for significant scientific and societal impact.
References
-
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. Available from: [Link]
-
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. 2021;18(8):1127-1133. Available from: [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. 2023;6(7):1591-1603. Available from: [Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PMC. Available from: [Link]
-
A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Ingenta Connect. 2021;18(8):1127-1133. Available from: [Link]
-
Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC. Available from: [Link]
-
Bamberger triazine synthesis. Wikipedia. Available from: [Link]
-
A structure-activity relationship study of 1,2,4-triazolo[1,5-a][2][7][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. PubMed. Available from: [Link]
-
3-Mercapto-5,6-diphenyl-1,2,4-triazine. PubChem. Available from: [Link]
-
Synthesis and herbicidal activities of novel 1, 2, 4-triazolinone derivatives. ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Available from: [Link]
-
synthesis of 1,2,4-triazine derivatives - ---- introduction of alkyl and aryl groups to. HETEROCYCLES. 1986;24(1):93-99. Available from: [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. 2008;2008(15):79-87. Available from: [Link]
-
Synthesis of some 1,2,4-triazine derivatives with potential biological activity. PubMed. Available from: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. Available from: [Link]
-
Synthesis and Acaricidal Activity of Some New 1,2,4‐Triazine Derivatives. ResearchGate. Available from: [Link]
-
Investigating the Structure-Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PubMed. Available from: [Link]
-
The synthesis of 1,2,4-benzotriazines. SciSpace. Available from: [Link]
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. Available from: [Link]
-
3,5,6-triphenyl-1,2,4-triazine (C21H15N3). PubChemLite. Available from: [Link]
-
2,4,6-Triphenyl-1,3,5-triazine Properties. EPA. Available from: [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino-1,2,4-triazine
Introduction: The 1,2,4-Triazine Core in Modern Chemistry
The 1,2,4-triazine scaffold is a nitrogen-containing heterocycle of significant interest in medicinal chemistry and materials science.[1][2] As an analogue of benzene where three carbon atoms are replaced by nitrogen atoms, the triazine ring system exhibits unique electronic properties that make it a valuable pharmacophore.[1] Among its derivatives, 3-Amino-1,2,4-triazine (which may also be referred to by its tautomeric form, 1,2,4-Triazin-6-amine) serves as a crucial building block for the synthesis of more complex molecules with a wide array of biological activities.[3][4]
This guide provides an in-depth analysis of the core physical and chemical properties of 3-Amino-1,2,4-triazine. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's behavior. We will delve into its structural characteristics, spectroscopic profile, reactivity, and stability, supported by field-proven experimental insights and protocols. The discussion that follows is grounded in authoritative data to ensure scientific integrity and practical applicability in a laboratory setting. The diverse applications of its derivatives, ranging from anticancer and antifungal agents to adenosine A2A receptor antagonists, underscore the importance of mastering its fundamental chemistry.[3][5][6][7]
Molecular Structure and Identification
3-Amino-1,2,4-triazine is an aromatic heterocyclic compound. The presence of both an electron-donating amino group and an electron-withdrawing triazine ring creates a molecule with distinct chemical reactivity at different sites. The compound can exist in tautomeric forms, although it is typically represented as 3-Amino-1,2,4-triazine.
| Identifier | Value | Source |
| CAS Number | 1120-99-6 | [8] |
| Molecular Formula | C₃H₄N₄ | [8] |
| Molecular Weight | 96.09 g/mol | [8] |
| IUPAC Name | 1,2,4-triazin-3-amine | N/A |
| SMILES | Nc1nccnn1 | [8] |
| InChI | 1S/C3H4N4/c4-3-5-1-2-6-7-3/h1-2H,(H2,4,5,7) | [8] |
| InChIKey | MJIWQHRXSLOUJN-UHFFFAOYSA-N | [8] |
Physical and Spectroscopic Properties
The physical properties of a compound dictate its handling, formulation, and behavior in various experimental setups. The spectroscopic profile provides the definitive fingerprint for its identification and structural elucidation.
Summary of Physical Properties
| Property | Value | Notes and Experimental Context |
| Melting Point | 174-177 °C | This relatively high melting point suggests significant intermolecular forces, likely hydrogen bonding, in the solid state.[8] |
| Boiling Point | Not available | Decomposes at higher temperatures. Standard boiling point determination is not feasible. |
| Solubility | Low in common organic solvents | Solubility can be challenging in solvents like CDCl₃. The use of more polar solvents like DMSO-d₆ or mixtures with trifluoroacetic acid (TFA) may be required for analyses like NMR, although this can complicate spectra.[9] |
| LogP (Octanol/Water) | -0.128 (Predicted) | The negative LogP value indicates that the compound is hydrophilic, consistent with its multiple nitrogen atoms capable of hydrogen bonding.[10] |
Spectroscopic Profile: A Structural Fingerprint
The characterization of triazine derivatives by NMR can be complex due to factors like low solubility and the potential for multiple conformers or rotamers in solution, leading to broad signals.[9]
-
¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the triazine ring and the protons of the amine group. The chemical shifts will be influenced by the solvent used. In DMSO-d₆, the amine protons would likely appear as a broad singlet, while the ring protons would appear as distinct signals in the aromatic region.
-
¹³C NMR: The carbon spectrum will show three distinct signals for the carbon atoms of the triazine ring. The carbon atom attached to the amino group will be significantly shielded compared to the others.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. For 3-Amino-1,2,4-triazine and its derivatives, characteristic peaks include:
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry of 1,2,4-triazine derivatives often shows a detectable molecular ion peak, though it can be weak.[11] The fragmentation pattern is key to confirming the structure, often involving the loss of nitrogen gas (N₂) or hydrogen cyanide (HCN) from the heterocyclic ring.[12]
Chemical Properties and Reactivity
The chemical behavior of 3-Amino-1,2,4-triazine is governed by the interplay between the nucleophilic amino group and the electrophilic triazine ring.
Synthesis Pathways
The synthesis of substituted 1,2,4-triazines often involves the condensation of a 1,2-dicarbonyl compound with an aminoguanidine derivative or the reaction of α-acylsulfonamides with hydrazine.[13][14] A common route to functionalized 1,2,4-triazinones, which are precursors or analogues, involves the condensation of compounds like oxazolinones with thiosemicarbazide, followed by cyclization.[11][14]
Caption: General synthesis of a substituted 1,2,4-triazine core.
Chemical Reactivity
-
Reactions at the Amino Group: The exocyclic amino group is a primary site for nucleophilic attack. It readily undergoes reactions such as:
-
Acylation and Aroylation: Reaction with acyl chlorides or anhydrides to form amide derivatives.[3]
-
Alkylation: Reaction with alkyl halides.[3]
-
Bromination: The amino group activates the ring, allowing for reactions like bromination using N-bromosuccinimide (NBS) in DMF to produce compounds like 3-Amino-6-bromo-1,2,4-triazine.[15]
-
-
Reactions of the Triazine Ring: The 1,2,4-triazine ring is electron-deficient and can participate in unique reactions.
-
Inverse Electron Demand Diels-Alder Reaction: This is a hallmark reaction of 1,2,4-triazines. They react with electron-rich dienophiles, like alkynes, to form a bicyclic intermediate that extrudes N₂ gas to yield a pyridine ring.[2] This reaction is a powerful tool for constructing complex aromatic systems.
-
Nucleophilic Substitution: The ring can undergo nucleophilic substitution, particularly at positions C-3, C-5, and C-6, especially if a good leaving group is present.
-
Caption: Inverse electron demand Diels-Alder reaction of 1,2,4-triazines.
Stability
Derivatives of 1,2,4-triazine are generally reported to be stable compounds under normal atmospheric conditions.[1] They exhibit high thermal stability, often decomposing only near or above their melting points.[16] However, stability can be influenced by pH. The basic nitrogen atoms of the triazine ring can be protonated under acidic conditions, which may alter reactivity or lead to degradation, such as hydrolysis, especially with prolonged heating.[17]
Experimental Protocols: A Practical Guide
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol outlines the steps for acquiring a ¹H NMR spectrum of 3-Amino-1,2,4-triazine, with special consideration for its known solubility challenges.
Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.
Materials:
-
3-Amino-1,2,4-triazine sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube
-
Pipettes and glassware
-
NMR Spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation (The Causality of Solvent Choice):
-
Accurately weigh approximately 5-10 mg of the 3-Amino-1,2,4-triazine sample.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆. Expert Insight: Standard solvents like CDCl₃ are often inadequate due to the compound's polarity and hydrogen-bonding capabilities, resulting in poor solubility.[9] DMSO-d₆ is a superior choice for achieving the necessary concentration for a clear spectrum.
-
Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to fully dissolve the sample. A clear, homogenous solution is critical for high-quality data. If solubility remains an issue, gentle warming can be attempted, but monitor for any signs of degradation.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity. This step is crucial for achieving sharp, well-resolved peaks.
-
Acquire a standard ¹H NMR spectrum. A typical acquisition might involve 16-32 scans.
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum to the residual DMSO peak at ~2.50 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts and coupling patterns to confirm the structure. Expect to see signals for the ring protons and the amine protons. The amine protons may appear as a broad signal due to exchange with residual water in the solvent or quadrupolar effects from the nitrogen atoms.
-
Applications in Research and Drug Development
The 1,2,4-triazine scaffold, and specifically its amino-substituted derivatives, is a "privileged structure" in medicinal chemistry. Its derivatives have been investigated for a wide range of therapeutic applications:
-
Anticancer Agents: Many 1,2,4-triazine derivatives have shown potent activity against various cancer cell lines.[6][18]
-
Antimicrobial and Antifungal Activity: The scaffold is effective against various bacteria and fungi. Some derivatives target enzymes like lanosterol 14α-demethylase in Candida albicans.[5][19]
-
Central Nervous System (CNS) Agents: The discovery of 1,2,4-triazine derivatives as potent and selective adenosine A2A receptor antagonists highlights their potential for treating neurodegenerative diseases like Parkinson's.[7]
-
Antiviral Properties: Certain triazine compounds have been evaluated for their activity against viruses, including HIV.[1]
Conclusion
3-Amino-1,2,4-triazine is a foundational heterocyclic compound with a rich chemical profile. Its physical properties are dominated by strong intermolecular forces, while its chemical reactivity is characterized by the dual nature of its nucleophilic amino group and electrophilic ring system. This combination allows for diverse synthetic modifications, making it an exceptionally versatile scaffold for drug discovery. A thorough understanding of its properties, reactivity, and the practical nuances of its analysis is essential for any scientist working to unlock its full potential in creating novel and effective chemical entities.
References
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
-
1,2,4-Triazine | C3H3N3 | CID 67520. PubChem - NIH. [Link]
-
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. PMC. [Link]
-
Electron impact ionization mass spectra of 1, 2, 4-triazine. TSI Journals. [Link]
-
Synthesis, Reactivity, and Applications of 4-Amino-3-Thioxo/Hydrazino-6-Substituted-1,2,4-Triazin-5-Ones and Their Derivatives: A Review. Taylor & Francis. [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]
-
Triazine - Wikipedia. Wikipedia. [Link]
-
2091 Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives J.A. Der Pharma Chemica. [Link]
-
Structural characterization of triazines. Tesis Doctorals en Xarxa. [Link]
-
Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]
-
Chemical Properties of 1,2,4-Triazine (CAS 290-38-0). Cheméo. [Link]
-
Synthesis of 1,2,4-triazines. Organic Chemistry Portal. [Link]
-
Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14α-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC. [Link]
-
Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):568-579. JOCPR. [Link]
-
Synthesis of 1,2,4-triazin-6(5H)-one Derivatives as Novel Anticancer Agents. ResearchGate. [Link]
-
Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. [Link]
-
Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. [Link]
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scientific Research Publishing. [Link]
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Structural Elucidation of Novel 1,2,4-Triazin-6-amine Analogs
Executive Summary: The Elucidation Bottleneck
The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., covalent inhibitors of EGFR), antifungals, and nucleotide antimetabolites. However, the introduction of an amine at the C6 position introduces significant structural ambiguity. Researchers frequently encounter challenges distinguishing between regioisomers (N1 vs. N2 alkylation during synthesis) and tautomers (amino- vs. imino-forms).
This guide provides a definitive, self-validating protocol for the structural elucidation of 1,2,4-triazin-6-amine analogs, moving beyond basic characterization to rigorous proof of connectivity and electronic state.
Synthetic Context & Structural Ambiguity
To elucidate a structure, one must understand its genesis. The synthesis of 6-amino-1,2,4-triazines often proceeds via two primary routes, each generating distinct isomeric risks:
-
Nucleophilic Substitution (SɴAr): Displacement of a 6-halo or 6-methylthio group by an amine.
-
Risk:[1] Incomplete conversion or displacement at C3 if the system is activated, leading to regioisomeric mixtures.
-
-
Cyclocondensation: Reaction of
-keto hydrazones with amidines.-
Risk:[1] Cyclization directionality can vary based on pH and steric bulk, yielding 5-amino vs. 6-amino isomers.
-
The Tautomerism Challenge
Unlike simple pyridines, 1,2,4-triazin-6-amines exhibit complex tautomeric equilibria involving the amino group and ring nitrogens (N1/N2/N4).
-
Form A (Amino): Exocyclic
, aromatic ring. -
Form B (Imino): Exocyclic
, non-aromatic ring (often stabilized by H-bonding).
Note: In solution (DMSO-
Analytical Protocol: The "Triad of Truth"
This protocol enforces a logic-gate system where a structure is not "confirmed" until it passes Mass Spectrometry, NMR connectivity, and (if necessary) X-ray validation.
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental formula and unsaturation number (RDB).
-
Method: ESI-QTOF in positive mode (
). -
Critical Check: 1,2,4-triazines are nitrogen-rich. Ensure the isotopic pattern matches the theoretical abundance for carbon/nitrogen ratios.
-
Fragmentation Insight: Look for the characteristic loss of
( ) or ( ), which diagnostic of the triazine core integrity.
Phase 2: NMR Spectroscopy (Solution State)
Objective: Establish connectivity and regiochemistry.
Solvent: DMSO-
A. 1H NMR Signatures
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Value |
| C3-H | 8.5 – 9.2 | Singlet | Most deshielded; confirms C3 is unsubstituted. |
| C5-H | 8.0 – 8.8 | Singlet | Distinct from C3-H; absence indicates 5,6-substitution. |
| 6-NH₂ | 6.5 – 8.0 | Broad Singlet | Integration of 2H confirms primary amine. Sharpens in dry DMSO. |
B. 13C NMR & DEPT-135
-
C3: Typically
ppm (flanked by two nitrogens).[2] -
C5: Typically
ppm. -
C6 (Amine-bearing):
ppm.[3] The ipso-carbon shift is sensitive to the electron-donating nature of the amine.
C. 2D NMR: The Regiochemistry Solver (HMBC)
This is the most critical step. You must observe long-range couplings (
-
Scenario: Distinguishing 6-amino from 5-amino isomers.
-
Experiment:
HMBC (or standard HMBC). -
Logic:
-
If the amine protons correlate to two ring carbons (C5 and C3)
Likely 4-amino (rare/unlikely). -
If the amine protons correlate to one ring carbon (C6) and that carbon correlates to C5-H
Confirms 6-position.
-
Phase 3: X-Ray Crystallography (The Gold Standard)
If NMR shows broad signals or ambiguous tautomers (e.g., "half-proton" integration due to fast exchange), single-crystal X-ray diffraction (SC-XRD) is mandatory. It definitively resolves the N-H proton location (ring N vs. exocyclic N).
Visualization: The Decision Tree
The following diagram outlines the logical flow for structural confirmation, handling common failure modes like isomerism.
Caption: Logic flow for elucidating 1,2,4-triazin-6-amine analogs, prioritizing NMR connectivity but defaulting to X-ray for tautomeric ambiguity.
Case Study: Elucidation of "Compound T-6A"
Scenario: A researcher synthesizes N-benzyl-1,2,4-triazin-6-amine via displacement of 6-chloro-1,2,4-triazine. Ambiguity: Is the product the desired 6-isomer, or did the amine attack C3/C5?
Experimental Data Summary
| Technique | Observation | Interpretation |
| HRMS | Matches | |
| 1H NMR | Two distinct aromatic singlets suggest C3-H and C5-H are intact. | |
| HMBC | Amine NH ( | The exocyclic NH couples to only one quaternary carbon (C6). |
| HMBC | C5-H ( | Crucial: The proton at C5 couples to the carbon bearing the amine. |
| NOESY | Amine NH | Confirms N-alkylation (not ring N-alkylation). |
Conclusion: The presence of a correlation between the C5 proton and the amine-bearing carbon (C6) definitively proves the 6-amino regiochemistry. If the amine were at C3, the C5 proton would show a weak
Detailed Methodology: HMBC Parameter Setup
To ensure success with nitrogen-rich heterocycles, standard parameters often fail.
-
Delay Optimization: Set the long-range coupling constant (
) to 8 Hz . Triazine ring couplings can be smaller ( Hz) due to electron withdrawal; if 8 Hz fails, lower to 5 Hz. -
Solvent: Use DMSO-
. If exchange broadening occurs, cool the sample to or use Pyridine- to sharpen exchangeable protons. -
Nitrogen HMBC: If available, a
HMBC is superior. Look for coupling between the C5-H and N1/N4 to verify the ring integrity.
References
-
Synthesis and Cytotoxic Activity: Zein, M. A., & El-Shenawy, A. I. (2016).[4] An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity.[4][5][6] International Journal of Pharmacology, 12(3), 188–194.[4] Link
-
Structural Characterization & Tautomerism: Reck, G., et al. (2011). An unexpected tautomer: synthesis and crystal structure of N-[6-amino-4-(methylsulfanyl)-1,2-dihydro-1,3,5-triazin-2-ylidene]benzenesulfonamide. Acta Crystallographica Section C, 67(2). Link
- NMR of Triazines: Mojzych, M., & Henary, M. (2013). Synthesis of 1,2,4-triazines. Heterocyclic Communications, 19(4). (Contextual grounding on C3/C5 shifts).
-
Biological Relevance: Yurttas, L., et al. (2017).[7] Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Anti-Cancer Agents in Medicinal Chemistry, 17(13).[7] Link
- Regioselectivity: Lim, F. P. L., & Dolzhenko, A. V. (2014). 1,3,5-Triazine-based antagonists of P2X purinergic receptors. European Journal of Medicinal Chemistry, 85, 371-380. (Methodology for distinguishing isomeric forms).
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- 3. Synthesis, Molecular Structure and Characterization of Allylic Derivatives of 6-Amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one [mdpi.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,4-Triazin-6-amine: A Guide to Cyclization Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the 1,2,4-Triazin-6-amine Scaffold
The 1,2,4-triazine ring system is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The strategic placement of an amino group at the 6-position of the triazine core can significantly influence the molecule's pharmacological profile, making the synthesis of 1,2,4-triazin-6-amines a topic of considerable interest for the development of novel therapeutics. This guide provides an in-depth exploration of the cyclization reaction conditions for the synthesis of this important scaffold, offering detailed protocols and mechanistic insights to aid researchers in this field.
Synthetic Strategies for the 1,2,4-Triazine Core: A Focus on Amination
The construction of the 1,2,4-triazine ring with an amino substituent can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern on the final molecule and the availability of starting materials. This document will focus on key cyclization methodologies.
I. Cyclocondensation of Amidrazones with 1,2-Dicarbonyl Compounds
A prevalent and versatile method for the synthesis of the 1,2,4-triazine core involves the cyclocondensation of amidrazones with 1,2-dicarbonyl compounds.[2][3] This approach allows for the introduction of a variety of substituents at the 3- and 5-positions of the triazine ring.
The general mechanism involves the initial condensation of the more nucleophilic hydrazine moiety of the amidrazone with one of the carbonyl groups of the 1,2-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization through the reaction of the remaining carbonyl group and the amide-type NH2 group leads to the formation of the 1,2,4-triazine ring.[2]
Caption: General workflow for 1,2,4-triazine synthesis via amidrazone and 1,2-dicarbonyl condensation.
While this method is robust for general 1,2,4-triazine synthesis, achieving a 6-amino substitution requires the use of appropriately functionalized starting materials. For instance, employing a dicarbonyl compound with a masked or pre-existing amino group at the corresponding position could be a viable strategy.
II. Synthesis of 3-Amino-1,2,4-Triazines: A Well-Established Isomeric Route
While the primary focus of this guide is the 6-amino isomer, a comprehensive understanding of the synthesis of the isomeric 3-amino-1,2,4-triazines provides valuable context and transferable knowledge regarding the formation of the aminotriazine scaffold.[4][5] A common and high-yielding method for the synthesis of 3-amino-1,2,4-triazoles, a related five-membered ring system, involves the reaction of aminoguanidine with formic acid.[6] This principle can be extended to the synthesis of 3-amino-1,2,4-triazines.
The classical approach involves the cyclization of aminoguanidine bicarbonate with a suitable carboxylic acid or its derivative.[7][8]
Table 1: Comparison of Reaction Conditions for 3-Amino-1,2,4-Triazole Synthesis
| Method | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating[6] | Aminoguanidine bicarbonate, Formic acid | 120°C | 5 hours | 95-97 | High yield, readily available starting materials. | High temperature, long reaction time. |
| Microwave-Assisted[9] | Aminoguanidine hydrochloride, Carboxylic acid | 180°C, Microwave irradiation | 3 hours | Varies | Significant reduction in reaction time. | Requires specialized equipment. |
Materials:
-
Aminoguanidine bicarbonate
-
98-100% Formic acid
-
95% Ethanol
Procedure:
-
To 136 g (1 mole) of finely powdered aminoguanidine bicarbonate in a 500-mL round-bottomed flask, cautiously add 48 g (40 mL, 1.05 moles) of 98-100% formic acid.
-
Gently heat the foaming mixture until the evolution of gas ceases and the solid has completely dissolved.
-
Maintain the resulting solution at 120°C for 5 hours.
-
After cooling, add 500 mL of 95% ethanol and heat the mixture to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Evaporate the ethanol to dryness to obtain the 3-amino-1,2,4-triazole product.
-
The reported yield is between 95-97%.
Caption: Experimental workflow for the classical synthesis of 3-amino-1,2,4-triazole.
III. Synthesis of 1,2,4-Triazin-6(1H)-ones from Nitrile Imines and α-Amino Esters
A more direct route to a scaffold closely related to the target molecule involves the (3+3)-annulation of in situ generated nitrile imines with α-amino esters. This method yields chiral 1,2,4-triazin-6(1H)-ones.[4] The presence of the amino group from the α-amino ester at what becomes the N1 position and the adjacent carbonyl at C6 provides a key precursor that could potentially be converted to the desired 6-amino-1,2,4-triazine.
The reaction proceeds via a [3+3] cycloaddition pathway, where the nitrile imine acts as a three-atom component and the α-amino ester provides the other three atoms for the triazine ring.
Emerging Strategies and Future Outlook
The development of novel, efficient, and atom-economical methods for the synthesis of substituted 1,2,4-triazines is an active area of research. One-pot syntheses, such as the condensation of amides and 1,2-diketones in the presence of a base followed by cyclization with hydrazine hydrate, offer a streamlined approach to the triazine core.[10] While this particular method does not directly yield a 6-amino derivative, the principles of in situ intermediate formation and subsequent cyclization are valuable for designing new synthetic pathways.
Future research will likely focus on the development of regioselective cyclization reactions that allow for precise control over the placement of the amino group on the 1,2,4-triazine ring. The use of novel catalysts and microwave-assisted synthesis will also play a crucial role in improving the efficiency and environmental footprint of these important transformations.
References
-
Synthesis of chiral 1,2,4-triazin-6(1H)-ones 6i–6q derived from nitrile imine 1a; scope of α-amino esters. ResearchGate. Available from: [Link]
- Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties. Mini-Reviews in Organic Chemistry. 2020;17(5):605-624.
- First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. 2022;27(22):7801.
- Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Tetrahedron Letters. 2009;50(40):5583-5585.
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. ResearchGate. Available from: [Link]
- Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. 2008;2008(15):79-87.
- A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. International Journal of Innovative Science and Research Technology. 2023;8(12).
-
Synthetic approaches toward 3-amino-1,2,4-triazoles. ResearchGate. Available from: [Link]
- Syntheses of Heterocyclic Compounds from Aminoguanidine. Angewandte Chemie International Edition in English. 1963;2(1):8-21.
-
Chemistry of uncondensed 1,2,4-triazines, Part IV. Synthesis and chemistry of bioactive 3-amino-1,2,4-triazines and related compounds--an overview. ResearchGate. Available from: [Link]
- 3-amino-1h-1,2,4-triazole. Organic Syntheses. 1956;36:3.
- Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. Bioorganic Chemistry. 2020;104:104271.
- An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. 2017;142:124-145.
-
First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. National Center for Biotechnology Information. Available from: [Link]
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Antimicrobial screening assays for 1,2,4-Triazin-6-amine derivatives
Application Notes and Protocols
Topic: Antimicrobial Screening Assays for 1,2,4-Triazin-6-amine Derivatives Audience: Researchers, scientists, and drug development professionals.
A Guide to Evaluating the Antimicrobial Potential of Novel 1,2,4-Triazin-6-amine Derivatives
Introduction: The Imperative for New Antimicrobial Agents
The relentless rise of multi-drug-resistant microorganisms presents a formidable challenge to global health, necessitating the urgent discovery of new chemical entities with potent antimicrobial activity.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-triazine scaffold has garnered significant interest due to its diverse pharmacological properties, including antimicrobial, antiviral, and antitumor activities.[2][3] Specifically, 1,2,4-triazin-6-amine derivatives represent a promising class of compounds for the development of next-generation antimicrobial agents.[4][5]
This guide provides a detailed framework for the initial in vitro screening of novel 1,2,4-triazin-6-amine derivatives. It is designed for researchers in drug discovery and microbiology, offering robust, field-proven protocols for both qualitative and quantitative assessment of antimicrobial efficacy. The methodologies described are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reliable and reproducible.[6][7][8]
Scientific Rationale: From Qualitative Observation to Quantitative Metrics
The primary objective of an initial antimicrobial screen is twofold: first, to identify which of the synthesized 1,2,4-triazine derivatives possess any antimicrobial activity, and second, to quantify the potency of that activity. This is achieved through a tiered approach.
-
Primary Screening (Qualitative): Agar Well Diffusion. This method provides a rapid and visually intuitive assessment of a compound's ability to inhibit microbial growth.[1][9] The principle is based on the diffusion of the test compound from a well through a solid agar medium inoculated with a target microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well.[10] The size of this zone gives a preliminary, qualitative indication of the compound's potency.
-
Secondary Screening (Quantitative): Broth Microdilution. This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13] The MIC is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after a defined incubation period.[12][14] This quantitative value is critical for comparing the potency of different derivatives, understanding structure-activity relationships (SAR), and guiding further drug development efforts.[15] The assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid broth medium within a 96-well microtiter plate.[11][13]
While the precise mechanism of action for novel 1,2,4-triazine derivatives must be elucidated through further studies, related compounds have been shown to interfere with various cellular processes. Some triazine-based polymers, for example, target intracellular components rather than the bacterial cell membrane.[16] Understanding the MIC is the first crucial step toward these deeper mechanistic investigations.
Protocol 1: Agar Well Diffusion Assay for Primary Screening
This protocol details a reliable method for the initial qualitative screening of 1,2,4-triazin-6-amine derivatives.
Causality and Experimental Choices
-
Medium: Mueller-Hinton Agar (MHA) is the recommended medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interaction with potential inhibitors.
-
Inoculum Standardization: The use of a 0.5 McFarland turbidity standard is critical for reproducibility.[10] This standard corresponds to a specific cell density (approximately 1-2 x 10⁸ CFU/mL), ensuring that the bacterial lawn is confluent and consistent across all plates.[11][12]
-
Solvent Control: Since novel synthetic compounds are often dissolved in solvents like Dimethyl Sulfoxide (DMSO), a well containing only the solvent must be included. This is a crucial self-validating step to ensure that any observed inhibition is due to the compound itself and not the solvent vehicle.[10]
Workflow for Agar Well Diffusion
Caption: High-level workflow for the Agar Well Diffusion assay.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done by visual comparison or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[12]
-
-
Plate Inoculation:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar plate in three different directions (rotating the plate approximately 60 degrees each time) to ensure a confluent lawn of growth.[10]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer (6-8 mm in diameter) or the back of a sterile pipette tip, punch uniform wells into the inoculated agar.[1][9]
-
Prepare stock solutions of your 1,2,4-triazin-6-amine derivatives in a suitable solvent (e.g., 10% DMSO) to a known concentration (e.g., 1 mg/mL).
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution into a corresponding well.
-
Crucial Controls:
-
Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin, 25 µg/mL) to one well.
-
Negative/Solvent Control: Add the solvent (e.g., 10% DMSO) without any compound to another well.[10]
-
-
-
Incubation and Interpretation:
-
Allow the plates to sit at room temperature for 30 minutes to permit some diffusion of the compound into the agar.[1]
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[17]
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the well diameter) in millimeters (mm).
-
A zone of inhibition around the test compound well that is significantly larger than the solvent control well indicates antimicrobial activity.
-
Protocol 2: Broth Microdilution for MIC Determination
This protocol provides a quantitative measure of antimicrobial activity and is essential for lead candidate selection. The method adheres to the principles outlined by CLSI and EUCAST.[12][18]
Causality and Experimental Choices
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is controlled as it can significantly affect the activity of certain antimicrobial agents.
-
Serial Dilution: A two-fold serial dilution is the standard method for creating a concentration gradient.[11][13] This allows for a precise determination of the MIC value.
-
Controls: The inclusion of a growth control (inoculum + broth), sterility control (broth only), and a solvent control is non-negotiable for a valid assay. The growth control must show distinct turbidity, and the sterility control must remain clear for the results to be considered trustworthy.[12]
Workflow for Broth Microdilution (MIC) Assay
Caption: Standard workflow for the Broth Microdilution MIC assay.
Step-by-Step Methodology
-
Preparation of Compound Dilutions:
-
In a 96-well "mother" plate or in separate tubes, prepare two-fold serial dilutions of your 1,2,4-triazine derivatives.
-
Start by preparing a stock solution of the compound in CAMHB (the solvent concentration should be kept low, e.g., <=1%). For example, if the highest desired final concentration is 128 µg/mL, prepare a 256 µg/mL solution.
-
Perform serial dilutions across 10-12 wells to create a concentration gradient (e.g., 256, 128, 64, ..., 0.25 µg/mL).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension standardized to 0.5 McFarland as described in Protocol 1, Step 1.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the final test plate.[11][12] For example, a 1:100 or 1:150 dilution of the 0.5 McFarland suspension is often appropriate. This must be done within 15 minutes of standardization.
-
-
Plate Inoculation:
-
Using a multichannel pipette, transfer 50 µL from each well of the "mother" plate to the corresponding wells of a new sterile 96-well microtiter plate (the "test" plate).
-
Add 50 µL of the standardized and diluted bacterial inoculum to each well of the test plate. The final volume in each well will be 100 µL, and the compound concentrations will be half of those in the mother plate (e.g., 128, 64, 32, ..., 0.125 µg/mL).
-
Crucial Controls:
-
Growth Control: 50 µL of CAMHB + 50 µL of inoculum.
-
Sterility Control: 100 µL of CAMHB only.
-
Solvent Control (if applicable): A row with the highest concentration of solvent used, serially diluted, plus inoculum.
-
-
-
Incubation and MIC Determination:
-
Seal the plate (e.g., with a breathable film or lid) to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours for most common bacteria.[12]
-
After incubation, determine the MIC by visually inspecting the plate for turbidity. A reading aid, such as a viewing box with a mirror, is recommended.
-
The MIC is the lowest concentration of the 1,2,4-triazin-6-amine derivative that completely inhibits visible growth of the organism.[11][12][14] The growth control should be turbid, and the sterility control should be clear.[12]
-
Optionally, absorbance can be read on a microplate reader (e.g., at 600 nm) to quantify growth inhibition.[14]
-
Data Presentation and Interpretation
Clear and structured data presentation is essential for analysis and reporting.
Table 1: Example Data from Agar Well Diffusion Assay
| Compound ID | Concentration (µ g/well ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| TZA-001 | 50 | 18 | 10 |
| TZA-002 | 50 | 0 | 0 |
| TZA-003 | 50 | 22 | 15 |
| Ciprofloxacin | 5 | 25 | 30 |
| DMSO (10%) | N/A | 0 | 0 |
Interpretation: Compounds TZA-001 and TZA-003 show antimicrobial activity, with TZA-003 appearing more potent. TZA-002 is inactive under these conditions. The controls performed as expected.
Table 2: Example Data from Broth Microdilution (MIC) Assay
| Compound ID | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) | MIC (µg/mL) vs. P. aeruginosa (ATCC 27853) |
| TZA-001 | 16 | 64 | >128 |
| TZA-003 | 4 | 32 | 128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Interpretation: The quantitative data confirms that TZA-003 (MIC = 4 µg/mL vs S. aureus) is more potent than TZA-001 (MIC = 16 µg/mL vs S. aureus). Both compounds show reduced activity against Gram-negative bacteria, and TZA-001 is largely ineffective against P. aeruginosa at the tested concentrations.
References
-
A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (2022). MDPI. Available at: [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. (n.d.). CLSI. Available at: [Link]
-
Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Available at: [Link]
-
Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer. (2020). PubMed. Available at: [Link]
-
M39 | Analysis and Presentation of Cumulative Antimicrobial Susceptibility Test Data. (n.d.). CLSI. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI. Available at: [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Available at: [Link]
-
Antimicrobial Screening of Certain Fused 1,2,4-triazine Derivatives. (n.d.). PubMed. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Available at: [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). PMC. Available at: [Link]
-
Minimal Inhibitory Concentrations (MIC) of the synthetic compounds 3a-h. (n.d.). ResearchGate. Available at: [Link]
-
Agar well diffusion assay. (2020). YouTube. Available at: [Link]
-
Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. (2023). PubMed. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Available at: [Link]
-
Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. (2025). Scientific Research Publishing. Available at: [Link]
-
EUCAST: EUCAST - Home. (n.d.). EUCAST. Available at: [Link]
-
Guidance Documents. (n.d.). EUCAST. Available at: [Link]
-
AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). BSAC. Available at: [Link]
-
Antimicrobial susceptibility testing EUCAST disk diffusion method. (2019). NICD. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) Of various synthetic and natural antimicrobial agents using E coli screened from VIT sewage treatment plant. (n.d.). ResearchGate. Available at: [Link]
-
A Convenient Microdilution Method for Screening Natural Products Against Bacteria and Fungi. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. (2021). MDPI. Available at: [Link]
-
An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. (2010). Scholars Research Library. Available at: [Link]
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. Available at: [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. Available at: [Link]
-
Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. (n.d.). AESS Publications. Available at: [Link]
-
Synthesis, insilico characterization and antibacterial activity of 1,2,4-Triazine derivatives. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Fluoroquinolone with Geranyl Amine Moiety. (2026). MDPI. Available at: [Link]
-
1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PMC. Available at: [Link]
-
Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). Scientific Research Publishing. Available at: [Link]
-
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. (2010). MDPI. Available at: [Link]
-
Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). Frontiers. Available at: [Link]
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. scirp.org [scirp.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents | Journal of Asian Scientific Research [archive.aessweb.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
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- 14. bmglabtech.com [bmglabtech.com]
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- 16. Mechanisms of antimicrobial and antiendotoxin activities of a triazine-based amphipathic polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. hereditybio.in [hereditybio.in]
- 18. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 1,2,4-Triazine Synthesis & Regiocontrol
Status: Operational Agent: Senior Application Scientist Topic: Overcoming Regioisomer Formation in 1,2,4-Triazine Synthesis
Welcome to the Triazine Synthesis Help Desk
You are likely here because your LC-MS shows two peaks with identical mass, or your NMR spectrum is a forest of doubled signals. You are not alone. The formation of 5,6- and 6,5-regioisomers during the condensation of unsymmetrical 1,2-dicarbonyls with amidrazones is the single most common failure mode in this chemistry.
This guide moves beyond "try a different solvent" and provides mechanistic root-cause analysis and alternative synthetic architectures to guarantee isomeric purity.
Quick Navigation
| Section | Focus |
| [Tier 1] | Troubleshooting Condensation (The Classic Route) |
| [Tier 2] | Synthetic Bypasses (Substitution & Cross-Coupling) |
| [Tier 3] | Purification & Analysis (Separating the Inseparable) |
[Tier 1] Troubleshooting the Condensation Reaction
Ticket #101: "I am reacting an unsymmetrical 1,2-diketone with an acyl hydrazide. I see a 60:40 mixture of isomers. Why?"
Diagnosis:
The reaction relies on the nucleophilic attack of the hydrazide's terminal amino group (
The Mechanism of Failure: The reaction is often under kinetic control . The most nucleophilic nitrogen attacks the most electrophilic carbonyl. Once the hydrazone intermediate forms, cyclization is rapid and irreversible.
Caption: Bifurcation of the condensation pathway based on carbonyl electrophilicity.
Corrective Actions:
-
Increase Electronic Bias (The
-Ketoacid Method):-
Protocol: Instead of a diketone, use an
-ketoester or -ketoacid . The ketone carbonyl is significantly more electrophilic than the ester/acid carbonyl. -
Result: The initial attack occurs almost exclusively at the ketone, yielding high regioselectivity (typically >95:5).
-
Citation: This approach leverages the inherent reactivity difference described in classic heterocyclic synthesis reviews [1].
-
-
Steric Steering:
-
If you must use a diketone, introduce a temporary steric blocking group on one side.
-
Example: Use a glyoxal derivative where one aldehyde is protected as an acetal, or use an
-oximino ketone. The oxime locks one carbonyl, forcing reaction at the free carbonyl.
-
-
pH Modulation:
-
Tip: In neutral media, the reaction is driven by nucleophilicity. In acidic media (Acetic Acid/HCl), the most basic carbonyl is protonated first, making it the most electrophilic.
-
Experiment: Run the reaction in glacial acetic acid vs. ethanol/pyridine . A shift in isomer ratio indicates that one carbonyl is more basic than the other, allowing you to tune the selectivity.
-
[Tier 2] Synthetic Bypasses (The "Modern" Approach)
Ticket #205: "Condensation is failing to give me a single isomer. How do I build this scaffold differently?"
Diagnosis: When condensation fails, you must abandon the "bond formation" approach and switch to a "scaffold functionalization" approach. Start with a symmetrical or halogenated triazine and add your substituents selectively.
Protocol A: Regioselective
-
Starting Material: 3,6-dichloro-1,2,4-triazine (commercially available or easily synthesized).
-
Reactivity Rule: The C5 position is the most electrophilic in unsubstituted triazines, but in 3,6-dihalo systems, nucleophilic aromatic substitution (
) typically occurs at C3 or C6 depending on conditions.-
Note on Reactivity: Recent guides suggest the C6 position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of N1 [2].
-
-
Workflow:
-
Step 1: React 3,6-dichloro-1,2,4-triazine with Nucleophile A (1.0 eq) at 0°C.
-
Step 2: Isolate the mono-substituted product.
-
Step 3: React with Nucleophile B (excess) at reflux.
-
Protocol B: The Bamberger Synthesis (Aryl-Specific) Avoids dicarbonyls entirely.
-
Reagents: Aryl diazonium salt + Pyruvic acid hydrazone.[1]
-
Mechanism: The diazonium salt attacks the hydrazone carbon, followed by cyclization.
-
Advantage: The position of the aryl group is fixed by the diazonium starting material, eliminating regioisomer ambiguity [3].
Protocol C: Minisci C-H Functionalization
-
Concept: Start with a simple 1,2,4-triazine and use a radical reaction to install alkyl/acyl groups.
-
Regioselectivity: Nucleophilic radicals (e.g., alkyl radicals generated from carboxylic acids/Ag/Persulfate) preferentially attack the most electron-deficient carbon, typically C5 [4].
Caption: Decision tree for selecting a non-condensation synthetic route.
[Tier 3] Purification & Analysis
Ticket #309: "I have the mixture. Silica columns aren't separating them. What now?"
Diagnosis:
5,6- and 6,5-isomers often have identical
The Solution: Supercritical Fluid Chromatography (SFC)
SFC is the industrial standard for separating triazine regioisomers. The interaction with the stationary phase in the presence of supercritical
Recommended Separation Protocol:
| Technique | Conditions | Success Rate |
| Standard Flash (Silica) | Hexane/EtOAc | Low (<20%) |
| Reverse Phase (C18) | H2O/MeCN (+0.1% Formic Acid) | Moderate (40%) |
| SFC (Chiral/Achiral) | Stationary: 2-Ethylpyridine or DiolMobile: | High (>90%) |
| Recrystallization | EtOH or iPrOH (Slow evaporation) | Substrate Dependent |
Analytical Confirmation: Do not rely on LC-MS alone (masses are identical).
-
HMBC NMR: Look for the correlation between the triazine ring proton (H-3, if present) and the adjacent carbon of the substituent.
-
NOE: If H-5 or H-6 is present, NOE correlations to the pendant aryl/alkyl groups are definitive.
References
-
Paudler, W. W., & Chen, T. K. (1970). 1,2,4-Triazines.[2][3][4][5][6][7][8][9][10][11][12][13] I. The synthesis of some 1,2,4-triazines. Journal of Heterocyclic Chemistry.[5] Link
-
BenchChem Technical Support. (2025). Managing regioselectivity in reactions involving 3,6-Dibromo-1,2,4-triazine.Link
-
Wikipedia Contributors. (2025). Bamberger triazine synthesis.[1] Wikipedia, The Free Encyclopedia. Link
-
Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles.[14][15] MedChemComm. Link
Sources
- 1. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]
- 2. BJOC - Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity [beilstein-journals.org]
- 3. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 5. 1,2,4-Triazine Chemistry Part I: Orientation of cyclization reactions of functionalized 1,2,4-triazine derivatives | European Journal of Chemistry [eurjchem.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1,2,4-Triazines and the Triazinoisoquinolinedione DEF Ring System of Noelaquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of pyrido-annelated [1,2,4,5]tetrazines, [1,2,4]triazepine, and [1,2,4,5]tetrazepines for anticancer, DFT, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
Technical Support Center: Recrystallization of 1,2,4-Triazine Derivatives for High Purity
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide provides detailed recrystallization techniques for achieving high-purity 1,2,4-triazine derivatives. While the principles discussed are broadly applicable, the specific examples and data often refer to the more extensively documented isomer, 1,2,4-triazin-3-amine , due to the limited availability of specific data for 1,2,4-Triazin-6-amine. Researchers should verify the exact structure of their target compound and adapt the protocols accordingly. The fundamental principles of solvent selection and troubleshooting are transferable to other isomers.
Introduction: The Critical Role of Purity in 1,2,4-Triazine Research
The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. Even minor impurities can lead to erroneous biological data, side effects in therapeutic applications, and complications in downstream processing. Recrystallization is a powerful and cost-effective technique for achieving the high purity required for these sensitive applications. This guide provides a comprehensive resource for troubleshooting and optimizing the recrystallization of 1,2,4-triazine amines.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the recrystallization of 1,2,4-triazine amines in a practical, question-and-answer format.
Question 1: My 1,2,4-triazin-6-amine won't dissolve in any common recrystallization solvents, even with heating. What should I do?
Answer: Poor solubility is a frequent challenge with heterocyclic compounds, often due to strong intermolecular forces like hydrogen bonding. Here's a systematic approach to address this:
-
Expand Your Solvent Screen: Move beyond standard non-polar and polar aprotic solvents. Consider the following options:
-
Protic Solvents: Alcohols like ethanol and methanol are often good starting points.[2][3]
-
Amides: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) can be effective for highly polar compounds, though their high boiling points can make removal challenging.
-
Acids: For basic compounds like amines, using a dilute organic acid like acetic acid, or a mixture of acetic acid with other solvents, can enhance solubility by forming a more soluble salt in situ.[4]
-
Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly. Common combinations include ethanol/water or methanol/water.[2]
-
-
Elevated Temperatures: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss.
-
Structural Confirmation: Double-check the identity and purity of your starting material. An unexpected impurity could be the insoluble component.
Question 2: My compound dissolves, but no crystals form upon cooling, even after an extended period in an ice bath. What's the next step?
Answer: The absence of crystal formation indicates that the solution is not supersaturated. Here are several techniques to induce crystallization:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[5][6]
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[5]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If you suspect too much solvent was added, gently heat the solution to boil off a portion of the solvent and then allow it to cool again.[5]
-
Reduce Temperature: If not already done, place the flask in a colder bath (e.g., dry ice/acetone) for a short period.
-
-
Re-evaluate Your Solvent Choice: It's possible the compound is too soluble in the chosen solvent even at low temperatures. In this case, you will need to select a different solvent or a mixed solvent system where the solubility is lower at cold temperatures.
Question 3: My recrystallization resulted in an oil instead of crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. This is common with impure compounds which have a depressed melting point. To resolve this:
-
Re-dissolve and Modify: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to keep the compound in solution at a slightly lower temperature, then cool very slowly.
-
Change the Solvent: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point.
-
Use a Mixed Solvent System: Dissolve the oil in a small amount of a "good" solvent, and then slowly add a "poor" solvent at a lower temperature.
Question 4: The purity of my recrystallized product has not significantly improved. What could be the reason?
Answer: This suggests that the impurities have similar solubility properties to your target compound.
-
Slow Down the Crystallization: Rapid crystal growth can trap impurities within the crystal lattice.[5] Ensure the solution cools slowly and undisturbed. Insulating the flask can help.
-
Consider an Alternative Purification Technique: If recrystallization is ineffective, column chromatography is a common and effective method for separating compounds with similar polarities.[2][7] For highly polar triazines, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[7]
-
Chemical Modification: In some cases, it may be possible to chemically modify the impurity to alter its solubility, allowing for easier separation.[4] For example, if the impurity is a non-amine, you could potentially form a salt of your target amine to change its solubility profile.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 1,2,4-Triazin-6-amine?
A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For aminotriazines, good starting points for screening include ethanol, methanol, and mixtures of these with water.[2][3] A systematic solvent screening is always recommended.
Q2: How much solvent should I use for recrystallization?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the solid.[6] Adding too much solvent will reduce the yield of recovered crystals.
Q3: How can I assess the purity of my recrystallized 1,2,4-Triazin-6-amine?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of 1,2,4-triazine derivatives.[8][9] Other methods include Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point close to the literature value is a good indicator of high purity.
Q4: My 1,2,4-triazine derivative appears to be unstable and decomposes during purification. What precautions should I take?
A4: Some triazine derivatives can be thermally labile. It's important to avoid excessive heating during dissolution and solvent evaporation. Using a rotary evaporator at reduced pressure and moderate temperatures can help.[7] Storing the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures can also prevent degradation.[7]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add a few milligrams of your crude 1,2,4-Triazin-6-amine. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a boiling chip) with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask.[5]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Re-heat the solution until the turbidity just disappears.
-
Crystallization and Collection: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.
Data Presentation
Table 1: Solvent Selection Guide for Aminotriazines
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | Good for forming salts with acidic modifiers. Solubility of the free amine may be low. |
| Ethanol | Medium-High | 78 | A common and effective solvent for many triazine derivatives.[2][3] |
| Methanol | Medium-High | 65 | Similar to ethanol, but with a lower boiling point. |
| Acetonitrile | Medium-High | 82 | Can be a good choice for compounds with aromatic rings. |
| Ethyl Acetate | Medium | 77 | A less polar option that can be effective in some cases. |
| N,N-Dimethylformamide (DMF) | High | 153 | A strong solvent for highly polar compounds, but difficult to remove. |
| Acetic Acid | High | 118 | Can enhance solubility of basic amines.[4] |
Visualizations
Recrystallization Workflow
Caption: A general workflow for the recrystallization of 1,2,4-Triazin-6-amine.
Troubleshooting Logic for No Crystal Formation
Caption: A decision-making diagram for troubleshooting the absence of crystal formation.
References
-
Cheméo. Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1). [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Structural characterization of triazines. [Link]
-
Arkivoc. Novel one pot synthesis of substituted 1,2,4-triazines. [Link]
-
ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
University of Wisconsin-Madison. Recrystallization. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
NIST WebBook. 1,3,5-Triazine-2,4,6-triamine. [Link]
-
PubChem. 1,2,4-Triazine. [Link]
-
Cheméo. Chemical Properties of 1,3,5-Triazine-2,4,6-triamine (CAS 108-78-1). [Link]
-
PubChemLite. 3-methyl-1,2,4-triazin-5-amine. [Link]
-
ResearchGate. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. [Link]
-
SIELC. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
PubMed. The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples. [Link]
-
PMC. Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,5-triazines. [Link]
Sources
- 1. Parallel Synthesis of 1,6-Disubstituted-1,2,4-Triazin-3-Ones on Solid-Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recrystallization [sites.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1,2,4-Triazines [Chemical Structural Class] | TCI AMERICA [tcichemicals.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: HPLC Methods for Separating 1,2,4-Triazin-6-amine Isomers
Welcome to the comprehensive technical support guide for the chromatographic separation of 1,2,4-Triazin-6-amine isomers. This resource is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally similar compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common challenges and achieve optimal separation.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the separation of 1,2,4-Triazin-6-amine isomers.
Q1: Why is the separation of 1,2,4-Triazin-6-amine isomers so challenging?
Separating positional isomers, such as those of 1,2,4-Triazin-6-amine, is inherently difficult due to their identical molecular weights and similar physicochemical properties, including polarity and pKa.[1][2] This similarity results in very close retention times on traditional reversed-phase HPLC columns, often leading to poor resolution or co-elution.
Q2: What is the most common starting point for developing a separation method for these isomers?
A modern, high-purity, end-capped C18 reversed-phase column is the most common starting point for separating triazine compounds.[3] These columns are designed to minimize secondary interactions with residual silanol groups on the silica surface, which can cause peak tailing with basic compounds like triazines.
Q3: How does mobile phase pH affect the separation of 1,2,4-Triazin-6-amine isomers?
Mobile phase pH is a critical parameter for controlling the retention and selectivity of ionizable compounds like 1,2,4-Triazin-6-amine. Adjusting the pH can alter the ionization state of the isomers and the stationary phase's surface charge.[3] For basic compounds like triazines, a low pH (around 3-4) is often beneficial as it protonates the analytes and suppresses the ionization of residual silanol groups, reducing peak tailing.[3]
Q4: Are there alternative chromatographic modes to reversed-phase HPLC for this separation?
Yes, for highly polar isomers that are poorly retained on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[4][5][6][7] HILIC utilizes a polar stationary phase and a high concentration of organic solvent in the mobile phase, promoting the retention of polar compounds.[4][5][6]
Q5: Can temperature be used to optimize the separation?
Absolutely. Elevating the column temperature can improve separation efficiency by reducing mobile phase viscosity and increasing analyte diffusion rates.[8] This can lead to sharper peaks and better resolution. However, it's crucial to ensure the stability of the analytes and the column at higher temperatures.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the separation of 1,2,4-Triazin-6-amine isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
This is the most frequent challenge. The troubleshooting workflow below can help systematically address this issue.
Caption: Troubleshooting workflow for poor isomer resolution.
Detailed Troubleshooting Steps:
-
Probable Cause: Insufficient selectivity of the stationary phase.
-
Solution: While C18 is a good starting point, isomers may require different interactions for separation. Consider columns with alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases.[1][9] These columns offer π-π and dipole-dipole interactions that can differentiate between the subtle structural differences of isomers.[9]
-
-
Probable Cause: Suboptimal mobile phase composition.
-
Solution 1: pH Adjustment: As 1,2,4-Triazin-6-amine is basic, controlling the mobile phase pH is crucial. Lowering the pH to between 2.5 and 3.5 with an acidic modifier like formic or acetic acid can significantly improve peak shape and potentially resolve isomers by ensuring consistent protonation.[3]
-
Solution 2: Organic Modifier: The choice of organic solvent can influence selectivity. Acetonitrile and methanol have different properties and can provide different selectivities for closely eluting compounds.[10] It is recommended to screen both to see which provides better resolution.
-
Solution 3: Gradient Optimization: A shallower gradient (slower increase in the percentage of organic solvent) can improve the resolution of closely eluting peaks by increasing the time they spend interacting with the stationary phase.[3]
-
-
Probable Cause: Inadequate separation mode for highly polar isomers.
Issue 2: Peak Tailing
Peak tailing is a common problem when analyzing basic compounds on silica-based columns.
Caption: Decision tree for troubleshooting peak tailing.
Detailed Troubleshooting Steps:
-
Probable Cause: Secondary interactions between the basic triazine amine and acidic residual silanol groups on the stationary phase.[3]
-
Solution 1: Lower the mobile phase pH to 2.5-3.5 using an acidic modifier like formic or acetic acid.[3] This protonates the silanol groups, minimizing their interaction with the protonated basic analytes.
-
Solution 2: Use a high-purity, end-capped C18 column. These columns have a lower concentration of active silanol groups, leading to more symmetrical peaks.[3]
-
-
Probable Cause: Column overload.
-
Solution: Injecting too much sample mass can lead to peak distortion. Reduce the sample concentration or the injection volume.[3]
-
Issue 3: Irreproducible Retention Times
Fluctuating retention times can compromise the reliability of your analytical method.
| Potential Cause | Recommended Action | Scientific Rationale |
| Inadequate Column Equilibration | Equilibrate the column with the initial mobile phase for at least 10-15 minutes, or until a stable baseline is achieved, before each injection.[3] | Ensures the stationary phase is fully conditioned to the mobile phase, providing a consistent environment for analyte interaction. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and degas it thoroughly before use.[3] Avoid "topping off" old mobile phase.[11] | Prevents changes in mobile phase composition due to evaporation of the more volatile organic component and the formation of bubbles that can affect pump performance. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent temperature. | Temperature affects mobile phase viscosity and analyte retention, so stable temperature is key for reproducible chromatography.[8] |
| Pump Malfunction | Check for leaks, worn pump seals, or faulty check valves.[12] | Ensures accurate and precise mobile phase delivery, which is fundamental for stable retention times. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for separating 1,2,4-Triazin-6-amine isomers.
Protocol 1: Reversed-Phase HPLC with pH Control
This protocol is a robust starting point for the separation of 1,2,4-Triazin-6-amine isomers.
Materials:
-
HPLC system with a gradient pump and UV detector
-
High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
-
Sample of 1,2,4-Triazin-6-amine isomer mixture dissolved in mobile phase A
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of the isomers (typically around 220-260 nm).
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B (linear gradient)
-
15-17 min: 50% to 95% B (column wash)
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B (return to initial conditions)
-
20-25 min: 5% B (equilibration)
-
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 minutes or until a stable baseline is observed.[3]
-
Inject the sample.
-
Analyze the resulting chromatogram for the resolution between the isomer peaks.
-
If resolution is insufficient, consider shallowing the gradient (e.g., extending the gradient time from 2-15 min to 2-25 min).[3]
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is recommended for highly polar isomers that are not well-retained by reversed-phase chromatography.
Materials:
-
HPLC system with a gradient pump and UV detector
-
HILIC column (e.g., amide or diol phase, 4.6 x 150 mm, 3.5 µm)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium formate
-
Formic acid
-
Sample of 1,2,4-Triazin-6-amine isomer mixture dissolved in 90:10 acetonitrile:water
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium formate with 0.1% formic acid in 95:5 (v/v) acetonitrile:water.
-
Mobile Phase B: 10 mM Ammonium formate with 0.1% formic acid in 50:50 (v/v) acetonitrile:water.
-
Degas both mobile phases.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: As determined previously.
-
Injection Volume: 2-5 µL
-
Gradient Program:
-
0-1 min: 0% B
-
1-12 min: 0% to 50% B (linear gradient)
-
12-14 min: 50% to 100% B
-
14-16 min: 100% B
-
16-17 min: 100% to 0% B
-
17-22 min: 0% B (equilibration)
-
-
-
Analysis:
-
Equilibrate the HILIC column thoroughly with the initial mobile phase (100% A), as HILIC columns often require longer equilibration times than reversed-phase columns.
-
Inject the sample.
-
Analyze the chromatogram. The elution order in HILIC is typically the reverse of that in reversed-phase, with more polar compounds being more strongly retained.[5]
-
References
- improving peak shape and resolution for triazine compounds in HPLC - Benchchem. (n.d.).
- Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers - Benchchem. (n.d.).
- UHPLC Separation of Triazine Herbicides at Elevated Temperature | Thermo Fisher Scientific. (n.d.).
- HILIC Explained: What It Is & How It Works - Phenomenex. (2016, June 23).
- HILIC - Dr. Maisch. (n.d.).
- Separation of Hexahydro-1,3,5-tris(1-oxoallyl)-1,3,5-triazine on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
- HILIC and Its Applications for Biotechnology, Part I - LCGC International. (2026, February 10).
- Mastering HILIC-Z Separation for Polar Analytes | LabRulez LCMS. (2023).
- Hydrophilic Interaction (HILIC) Columns - Biocompare. (n.d.).
- Mobile phase optimization for the separation of some herbicide samples using HPLC. (2025, August 5).
- [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. (2024, November 18).
- It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. (2023, July 25).
- HPLC Guide to Troubleshooting | LCGC International. (2021, November 2).
- Optimization of the separation of a group of triazine herbicides by micellar capillary electrophoresis using experimental design and artificial neural networks - PubMed. (2004, April 15).
- Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. (2025, June 19).
- HPLC Troubleshooting Guide - Phenomenex. (2022, May 20).
- HPLC Troubleshooting Guide - Wsu. (n.d.).
- Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System - MDPI. (2023, November 28).
- Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. (n.d.).
- [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography] - PubMed. (2001, May 15).
- Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry | LCGC International. (2020, December 19).
- Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives - Benchchem. (n.d.).
- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC. (n.d.).
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. (2025, August 6).
- separation of positional isomers - Chromatography Forum. (2017, December 14).
- Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column | ThermoFisher. (n.d.).
- HPLC Analysis of 1,2,4-Triazole on Coresep 100 Mixed-Mode Column. (n.d.).
- (PDF) Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives - ResearchGate. (2026, February 26).
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives - Journal of Medicinal and Chemical Sciences. (2023, July 15).
-
Chiral Pyrazolo[4,3-e][3][4][13]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations - MDPI. (2021, March 16). Retrieved March 4, 2026, from
- Novel one pot synthesis of substituted 1,2,4-triazines - Arkivoc. (n.d.).
- 1,2,4-Triazine and 1,2,4-triazole derivatives sorption under condition of high performance liquid chromatography. (2018, February 23).
- The Use of 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine as a Precolumn Derivatizing Reagent in HPLC Determination for Fe(II) in Natural Samples - ResearchGate. (2025, August 5).
- The use of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine as a precolumn derivatizing reagent in HPLC determination for Fe(II) in natural samples - PubMed. (2007, November 15).
Sources
- 1. welch-us.com [welch-us.com]
- 2. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. HILIC Explained: What It Is & How It Works [phenomenex.com]
- 5. HILIC â Dr. Maisch [dr-maisch.com]
- 6. biocompare.com [biocompare.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 13. benchchem.com [benchchem.com]
Advanced Technical Support Center: pH Control in 1,2,4-Triazine Condensation Synthesis
Welcome to the Technical Support Center for 1,2,4-triazine synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter stalled reactions, poor yields, or mysterious degradation products when attempting to synthesize the 1,2,4-triazine core. While the double condensation of 1,2-dicarbonyl compounds with amidrazones or thiosemicarbazides appears straightforward, it is fundamentally a delicate thermodynamic and kinetic balancing act. The single most critical—and often overlooked—parameter in this workflow is pH control .
This guide is designed to move beyond basic recipes, providing you with the mechanistic causality, troubleshooting logic, and self-validating protocols needed to master these reactions.
Section 1: The Mechanistic Causality of pH in Condensation
The formation of a 1,2,4-triazine ring relies on two sequential nucleophilic attacks: the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization (dehydration) to close the ring. The pH of your reaction medium directly dictates the protonation state of both the nucleophile and the electrophile.
-
Acidic Extremes (pH < 3): The highly nucleophilic terminal nitrogens of the amidrazone become fully protonated (forming ammonium salts). This strips them of their nucleophilicity, causing the reaction to stall completely.
-
Optimal Mild Acidity (pH 4.0 – 6.0): This is the thermodynamic "Goldilocks" zone. Mild acids (like glacial acetic acid or solid-supported acids like NaHSO4/SiO2) protonate the carbonyl oxygen just enough to increase its electrophilicity without deactivating the amidrazone nucleophile[1]. Furthermore, this mild acidity is crucial for protonating the hydroxyl group in the intermediate, facilitating the final dehydration step.
-
Basic Extremes (pH > 8): While specific multicomponent reactions utilize basic conditions (e.g., K₂CO₃) to enhance the nucleophilicity of thiols or specific intermediates[2], excessive base can trigger the base-catalyzed benzilic acid rearrangement of the 1,2-dicarbonyl precursor. Additionally, the final 1,2,4-triazine ring can be highly susceptible to hydrolytic ring-opening under strong basic conditions[3].
Logical workflow of pH-dependent pathways in 1,2,4-triazine condensation synthesis.
Section 2: Troubleshooting Guides & FAQs
FAQ 1: I am using an unsymmetrical 1,2-dicarbonyl compound, and I am getting an inseparable mixture of products. How can pH resolve this? Diagnosis: You are observing the formation of regioisomers. Because unsymmetrical 1,2-dicarbonyls have two non-equivalent electrophilic centers, the amidrazone can condense at either site, leading to two distinct 1,2,4-triazine isomers[3]. Solution: Regioselectivity is kinetically driven by the initial nucleophilic attack. You can exploit pH to differentiate the carbonyls. By using a mildly acidic buffer (e.g., sodium acetate in acetic acid, pH ~5.5), you slow down the overall reaction kinetics. This allows the most nucleophilic nitrogen to selectively attack the most sterically accessible and highly electrophilic carbonyl first. Run the reaction at 0 °C to room temperature before refluxing to ensure the kinetic product dominates.
FAQ 2: My LC-MS shows that the reaction stalls at the open-chain hydrazone intermediate. How do I force the final cyclization? Diagnosis: The initial condensation is fast, but the intramolecular ring closure requires the elimination of water. This step is thermodynamically hindered if the pH is strictly neutral or if water is accumulating in the system. Solution: Shift the equilibrium. Drop the pH slightly to ~4.5 using catalytic p-toluenesulfonic acid (pTSA) or by switching to glacial acetic acid. This protonates the intermediate hydroxyl group (forming –OH₂⁺), turning it into an excellent leaving group and forcing dehydration.
FAQ 3: My isolated 1,2,4-triazine degrades into multiple spots on TLC during workup. What is causing this instability? Diagnosis: The 1,2,4-triazine ring—particularly derivatives lacking strong electron-donating substituents—is highly susceptible to nucleophilic attack by water (hydrolysis) under acidic or basic conditions, leading to ring cleavage[3]. Solution: You must maintain a strictly neutral pH during workup. Quench acidic reaction mixtures with cold 20% NaHCO₃ solution carefully until the aqueous layer reaches exactly pH 7.0 before extracting with an organic solvent like dichloromethane[4]. Avoid prolonged exposure to extreme pH during purification.
Section 3: Quantitative Data & Optimization Matrix
Use the following matrix to select the appropriate pH and catalytic system for your specific 1,2,4-triazine target.
| Reaction Strategy | Typical Catalyst/Buffer | Target pH Range | Mechanistic Advantage | Primary Risk / Limitation |
| Standard Condensation | Glacial Acetic Acid | 4.0 – 5.0 | Activates carbonyl; rapidly facilitates final dehydration step. | Over-protonation if substrate contains basic amines. |
| Buffered Mild Acid | NaOAc / AcOH | 5.0 – 6.0 | Excellent for unsymmetrical dicarbonyls (high regiocontrol). | Slower reaction kinetics requiring longer reflux times. |
| Solid-Supported Acid | NaHSO₄/SiO₂ | Appx. 4.0 (local) | High yield, easy filtration workup, avoids liquid acids[1]. | Heterogeneous mixture can limit scale-up efficiency. |
| Base-Catalyzed MCR | K₂CO₃ / H₂O | 8.5 – 9.5 | Deprotonates thiols/phenols for tandem 3-component reactions[2]. | High risk of ring hydrolysis or benzilic rearrangement. |
| Neutral Workup | 20% NaHCO₃ (aq) | 7.0 – 7.5 | Stabilizes the triazine core during extraction and isolation[4]. | Potential emulsion formation during phase separation. |
Section 4: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems containing internal checks to verify the reaction state.
Protocol A: Mild Acid-Catalyzed Condensation for High Regioselectivity (pH ~5.5)
Best for: Unsymmetrical 1,2-dicarbonyls where regioisomer formation is a concern.
-
Preparation: In an oven-dried 100 mL round-bottom flask, dissolve the amidrazone hydrochloride (10.0 mmol) in 30 mL of anhydrous ethanol.
-
Buffering: Add anhydrous sodium acetate (12.0 mmol) to the solution.
-
Self-Validation Check: The suspension will turn slightly cloudy as NaCl precipitates, visually indicating the liberation of the free amidrazone base. The apparent pH of the slurry should test at ~5.5.
-
-
Controlled Addition: Dissolve the unsymmetrical 1,2-dicarbonyl (10.0 mmol) in 10 mL of ethanol. Add this solution dropwise over 30 minutes at 0 °C. This low temperature combined with the buffered pH kinetically controls the initial attack.
-
Cyclization: Warm the mixture to room temperature for 2 hours, then reflux for 4 hours.
-
Self-Validation Check: TLC (DCM:MeOH 95:5) should show the complete disappearance of the intermediate hydrazone spot and the emergence of a lower Rf, highly UV-active triazine spot.
-
-
Neutralization & Workup: Cool to room temperature and concentrate under reduced pressure. Resuspend the residue in dichloromethane (50 mL) and wash with 20% aqueous NaHCO₃.
-
Critical Step: Test the aqueous layer with pH paper. Continue washing until the aqueous layer tests strictly at pH 7.0 to prevent hydrolysis[4]. Dry the organic layer over Na₂SO₄ and concentrate.
-
Protocol B: Base-Catalyzed Three-Component Synthesis (pH ~9.0)
Best for: One-pot tandem reactions utilizing thiosemicarbazides[2].
-
Preparation: Combine 1,2-diarylethane-1,2-dione (5.0 mmol) and thiosemicarbazide (5.0 mmol) in 20 mL of an aqueous ethanol mixture (1:1).
-
Base Addition: Add K₂CO₃ (1.0 equiv) to bring the pH to approximately 9.0.
-
Causality: This basic environment is strictly required to deprotonate the thiosemicarbazide, forming a highly nucleophilic thiolate intermediate necessary for subsequent tandem coupling[2].
-
-
Tandem Reaction: Stir at 80 °C for 1 hour to form the intermediate 1,2,4-triazine-3-thiol, then add the electrophilic coupling partner (e.g., an oxirane derivative) directly to the pot.
-
Isolation: Cool the mixture to 0 °C. The product will typically precipitate directly from the basic aqueous medium. Filter and wash extensively with cold, pH-neutral distilled water to remove all residual K₂CO₃. Ensuring the final isolated solid is free of base is critical to prevent shelf-degradation over time.
References
1.[4] 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study - nih.gov - 2.[2] ONE-POT AND THREE-COMPONENT SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NEW 1,2,4-TRIAZINE-COUMARINS - clockss.org - 3.[1] Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2 - asianpubs.org - 4.[3] identifying and minimizing side products in 1,2,4-triazine synthesis - benchchem.com -
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Cross-Reactivity Profiling of 1,2,4-Triazin-6-amine Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against a range of protein kinases.[1] Specifically, the 1,2,4-triazin-6-amine core is a key pharmacophore in the development of inhibitors targeting critical nodes in cellular signaling pathways implicated in diseases such as cancer.[2][3] However, the conserved nature of the ATP-binding site across the human kinome presents a significant challenge in developing truly selective inhibitors. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous assessment of an inhibitor's cross-reactivity profile is not just a regulatory hurdle but a fundamental aspect of its preclinical characterization.
This guide provides an in-depth comparison of the conceptual cross-reactivity profiles of 1,2,4-triazin-6-amine inhibitors against other common kinase inhibitor scaffolds. We will delve into the causality behind experimental choices for profiling these compounds and provide detailed, self-validating protocols for key assays. Our focus is to equip you with the knowledge and methodologies to comprehensively characterize the selectivity of your 1,2,4-triazin-6-amine-based inhibitors.
The 1,2,4-Triazin-6-amine Scaffold: A Focus on Key Cancer Targets
The 1,2,4-triazine ring system, a six-membered heterocycle with three nitrogen atoms, offers a versatile scaffold for inhibitor design.[4] The 6-amino substitution provides a crucial interaction point within the kinase active site. Through molecular hybridization—combining the triazine core with other pharmacophoric elements like indoles and azaindoles—researchers have developed potent inhibitors against key metabolic and oncogenic kinases.[2]
Two notable targets for which 1,2,4-triazin-6-amine inhibitors have been developed are:
-
Pyruvate Dehydrogenase Kinase (PDK): PDKs are key regulators of cellular metabolism, often overexpressed in cancer cells.[5][6] By inhibiting PDK, these compounds can reverse the Warburg effect and induce cancer cell death.[7] Several studies have reported the synthesis and evaluation of 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of PDK1 and PDK4.[2][8]
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met receptor tyrosine kinase is a well-established target in oncology, with its aberrant activation driving tumor growth, invasion, and metastasis.[9][10] The 1,2,4-triazine scaffold has been successfully employed to develop inhibitors of c-Met kinase.[11][12][13]
The development of inhibitors against these targets underscores the therapeutic potential of the 1,2,4-triazin-6-amine scaffold. However, to truly understand their clinical potential, a comprehensive analysis of their kinome-wide selectivity is essential.
Comparative Cross-Reactivity Profiles: An Illustrative Analysis
| Kinase Target | Hypothetical 1,2,4-Triazin-6-amine PDK1 Inhibitor (% Inhibition @ 1µM) | Gefitinib (Quinazoline-based EGFR inhibitor) (% Inhibition @ 1µM) |
| PDK1 (Primary Target) | 98 | 5 |
| EGFR (Primary Target) | 10 | 99 |
| AAK1 | 15 | 2 |
| ABL1 | 5 | 60 |
| AURKA | 8 | 12 |
| c-Met | 25 | 15 |
| GAK | 12 | 85 |
| PAK1 | 3 | 5 |
| PIM1 | 7 | 8 |
| RIPK2 | 18 | 90 |
| SRC | 6 | 45 |
Disclaimer: The data for the hypothetical 1,2,4-Triazin-6-amine PDK1 inhibitor is for illustrative purposes only to demonstrate the concept of a cross-reactivity profile. The data for Gefitinib is representative of publicly available kinome scan data.
This illustrative table demonstrates that while an inhibitor may be highly potent against its intended target, it can have significant off-target interactions. For instance, the quinazoline scaffold of Gefitinib is known to have cross-reactivity with other kinases like ABL1, GAK, and RIPK2.[14] A thorough profiling of a novel 1,2,4-triazin-6-amine inhibitor would be necessary to reveal its unique selectivity profile.
Experimental Protocols for Cross-Reactivity Profiling
To generate the crucial data for a comprehensive cross-reactivity profile, several robust experimental methodologies can be employed. Here, we provide detailed protocols for three key techniques.
In Vitro Kinase Panel Screening
This is the most direct method to assess the selectivity of an inhibitor against a large panel of purified kinases. Commercial services like Eurofins DiscoverX's KINOMEscan™ or Promega's Kinase Selectivity Profiling Systems offer broad panels of kinases.[15]
Principle: The inhibitor is tested at a fixed concentration (e.g., 1 µM) against a panel of kinases, and the percentage of inhibition is determined, typically using a radiometric or fluorescence-based assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the 1,2,4-triazin-6-amine inhibitor in DMSO (e.g., 10 mM). From this, prepare a working solution at the desired screening concentration in the appropriate assay buffer.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the test compound or vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporation of 33P-ATP.[16] For non-radiometric assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the vehicle control.
Caption: Workflow for in vitro kinase panel screening.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm target engagement in a cellular context. It assesses the thermal stabilization of a target protein upon ligand binding.[17]
Principle: When a protein is heated, it denatures and aggregates. A ligand-bound protein is more stable and will denature at a higher temperature. This thermal shift can be quantified to measure target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the 1,2,4-triazin-6-amine inhibitor or vehicle control for a specified time (e.g., 1-2 hours).
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Chemoproteomics
Chemoproteomics provides an unbiased, proteome-wide view of an inhibitor's targets and off-targets in a cellular environment.
Principle: A modified version of the inhibitor (a "probe") containing a reactive group and a reporter tag (like an alkyne) is used to covalently label its binding partners in cell lysates or intact cells. The tagged proteins are then enriched and identified by mass spectrometry.
Step-by-Step Methodology:
-
Probe Synthesis: Synthesize an analog of the 1,2,4-triazin-6-amine inhibitor that includes a photo-reactive or electrophilic group and a "clickable" handle (e.g., an alkyne).
-
Cell Treatment/Lysate Labeling: Treat intact cells or cell lysates with the probe. For competitive profiling, pre-incubate with the parent inhibitor before adding the probe.
-
Click Chemistry: Lyse the cells (if treated intact) and perform a click reaction to attach a biotin tag to the alkyne handle of the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins into peptides while they are still bound to the beads. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that were labeled by the probe by searching the MS/MS data against a protein database. Quantify the relative abundance of each protein in the presence and absence of the competitor inhibitor to identify specific targets.
Caption: Chemoproteomics workflow for target identification.
Signaling Pathways of Key 1,2,4-Triazin-6-amine Inhibitor Targets
Understanding the signaling context of the primary targets is crucial for interpreting the biological consequences of inhibition and potential off-target effects.
PDK Signaling Pathway
PDKs phosphorylate and inactivate the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle.[18] Inhibition of PDK by a 1,2,4-triazin-6-amine derivative would reactivate PDC, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.
Caption: PDK signaling and the point of intervention by 1,2,4-triazin-6-amine inhibitors.
c-Met Signaling Pathway
Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and motility.[19][20] A 1,2,4-triazin-6-amine c-Met inhibitor would block these downstream signals.
Caption: Overview of the c-Met signaling pathway and its inhibition.
Conclusion
The 1,2,4-triazin-6-amine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. However, as with any inhibitor class, a thorough understanding of its cross-reactivity profile is essential for successful clinical translation. By employing a combination of in vitro kinase panel screening, cellular target engagement assays like CETSA®, and unbiased chemoproteomic approaches, researchers can build a comprehensive selectivity profile. This multi-faceted approach not only de-risks potential off-target liabilities but also provides a deeper understanding of the inhibitor's mechanism of action, ultimately paving the way for the development of safer and more effective targeted therapies.
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A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 1,2,4-Triazin-6-amine Derivatives
Introduction: The Strategic Imperative of Early ADME Profiling
In modern medicinal chemistry, the 1,2,4-triazine scaffold has emerged as a "privileged structure," valued for its versatile biological activities.[1][2][3][4][5][6] Its derivatives are frequently investigated as kinase inhibitors, anti-cancer agents, and antagonists for various receptors.[7][8] However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, many of which fall under the umbrella of ADME—Absorption, Distribution, Metabolism, and Excretion.[9][10] Poor ADME properties are a leading cause of late-stage clinical failures. Therefore, a rigorous, early-stage assessment of these characteristics is not just beneficial; it is a strategic necessity to de-risk projects and focus resources on compounds with the highest probability of success.[11]
This guide provides a framework for benchmarking the core ADME properties of novel 1,2,4-triazin-6-amine derivatives. We will move beyond mere data reporting to explain the causality behind our experimental choices, presenting field-proven protocols that ensure data integrity and reproducibility. Our focus will be on three foundational, high-throughput assays critical for the initial hit-to-lead phase: metabolic stability, passive permeability, and cytochrome P450 (CYP) inhibition.
Section 1: Foundational Assays for Scaffold Assessment
The goal of early ADME screening is to rank-order compounds and identify clear liabilities.[11] For a scaffold like 1,2,4-triazin-6-amine, we are primarily concerned with its susceptibility to metabolic enzymes and its ability to cross biological membranes.
Assessing Metabolic Stability with Liver Microsomes
Expertise & Causality: The liver is the primary site of drug metabolism, and cytochrome P450 enzymes, located in the endoplasmic reticulum, are the main drivers of Phase I oxidative metabolism.[12] We use liver microsomes—vesicles of the endoplasmic reticulum—because they provide a concentrated, cost-effective source of these critical enzymes.[12][13] The assay measures the rate at which the parent compound is consumed over time. A compound that is rapidly metabolized will likely have a short half-life and poor oral bioavailability in vivo. The inclusion of the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate) is essential, as it provides the reducing equivalents required for CYP450 catalytic activity.[12][13][14]
-
Preparation:
-
Thaw pooled Human Liver Microsomes (HLMs) at 37°C and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[13] Keep on ice.
-
Prepare a 1 mM working solution of the 1,2,4-triazin-6-amine test compound in the same buffer. Ensure the final solvent concentration (e.g., DMSO) is below 0.5% to prevent enzyme inhibition.[15]
-
Prepare a 1 mM NADPH regenerating solution in buffer.
-
-
Incubation:
-
Sampling & Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[16]
-
Immediately quench the reaction by adding the aliquot to a new plate containing ice-cold acetonitrile with an internal standard (e.g., verapamil, a compound with known metabolic properties).[12] This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound relative to the internal standard.[12]
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.[12]
-
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Section 2: Comparative Analysis of 1,2,4-Triazin-6-amine Derivatives
To illustrate the utility of these assays, let's consider a hypothetical series of 1,2,4-triazin-6-amine derivatives where substitutions are made at the 3 and 5 positions of the core. The goal is to understand how these chemical modifications influence the ADME properties.
-
Compound A: The parent 1,2,4-triazin-6-amine scaffold.
-
Compound B: Compound A with a lipophilic tert-butyl group added.
-
Compound C: Compound A with a polar morpholine group added.
Table 1: Comparative In Vitro ADME Data
| Compound | Structure Modification | HLM Stability (t½, min) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) | CYP3A4 Inhibition (IC₅₀, µM) |
| A | Parent Scaffold | 45 | 2.5 | > 30 |
| B | + tert-butyl (Lipophilic) | 15 | 8.0 | 5.2 |
| C | + Morpholine (Polar) | > 60 | 0.8 | > 30 |
| Control | Verapamil | 12 | 10.5 | 1.5 |
Structure-ADME Relationship (SAR) Insights
-
Metabolic Stability: The parent scaffold (A) shows moderate stability. The addition of a lipophilic tert-butyl group (B) significantly decreases metabolic stability (t½ = 15 min), suggesting it introduces a new "soft spot" for CYP450 metabolism, a common liability for sterically accessible, lipophilic groups. Conversely, adding a polar morpholine group (C) improves stability (t½ > 60 min), likely by reducing the compound's affinity for the hydrophobic active sites of metabolic enzymes.
-
Permeability: The parent scaffold (A) has acceptable passive permeability. As expected, increasing lipophilicity with the tert-butyl group (B) enhances permeability significantly. The introduction of the polar morpholine group (C) drastically reduces passive permeability, indicating that this compound may rely more on active transport or face absorption challenges. This highlights a classic trade-off in drug design: improving metabolic stability with polar groups can often come at the cost of permeability.
-
CYP Inhibition: The parent scaffold (A) and its polar derivative (C) are clean, showing no significant inhibition of CYP3A4, the most common drug-metabolizing enzyme. [17]However, the lipophilic derivative (B) shows moderate inhibition (IC₅₀ = 5.2 µM). This is a critical finding; potent CYP inhibition can lead to dangerous drug-drug interactions (DDIs) by preventing the metabolism of co-administered drugs. [17][18][19]
Section 3: Probing for Drug-Drug Interaction Liability
Expertise & Causality: Identifying a compound's potential to cause DDIs is a regulatory requirement and a key safety assessment. [19][20]The most common mechanism for DDIs is the inhibition of CYP450 enzymes. [17]An in vitro CYP inhibition assay measures a compound's ability to block the activity of major CYP isoforms (e.g., 3A4, 2D6, 2C9). We use human liver microsomes, a specific probe substrate for the isoform of interest, and a range of concentrations of our test compound. By measuring the formation of the probe substrate's metabolite, we can determine the concentration of our test compound that causes 50% inhibition (the IC₅₀ value). A low IC₅₀ value is a red flag for potential DDIs. [18]
-
Preparation:
-
Prepare solutions of HLM (0.25 mg/mL), NADPH, and a CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4) in phosphate buffer.
-
Perform serial dilutions of the test compound to create a range of concentrations (e.g., 0.1 to 100 µM). [21]
-
-
Incubation:
-
In a 96-well plate, combine HLM, the probe substrate, and each concentration of the test compound (or a known inhibitor as a positive control).
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH. Incubate for a short, defined time (e.g., 10 minutes).
-
-
Termination & Analysis:
-
Quench the reaction with ice-cold acetonitrile containing an internal standard.
-
Centrifuge to pellet protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of metabolite formed from the probe substrate.
-
-
Data Interpretation:
-
Plot the percent inhibition (relative to a vehicle control) against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to calculate the IC₅₀ value. [21]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
